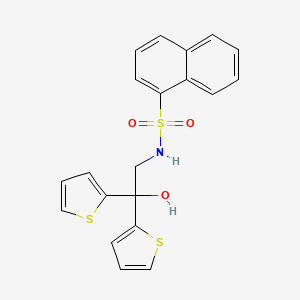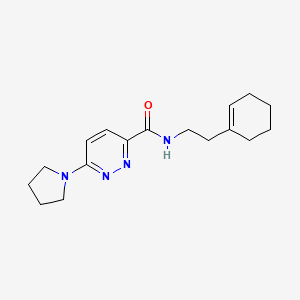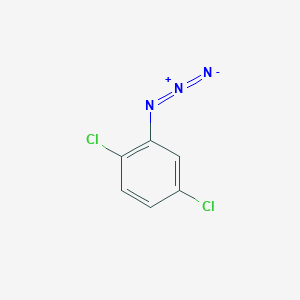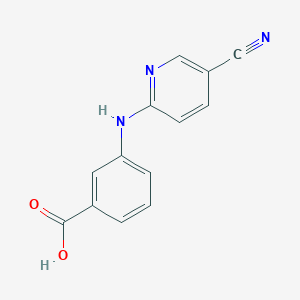
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity of Parabens
Parabens, including methylparaben and propylparaben, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their environmental fate, behavior in aquatic environments, and potential endocrine-disrupting effects have been subjects of extensive research. Studies have shown that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence raises concerns about their continuous introduction into the environment and potential health impacts, necessitating further investigation into their toxicity and degradation products (Haman, Dauchy, Rosin, & Munoz, 2015).
Occurrence and Toxicity of Antimicrobial Agents
Triclosan, an antimicrobial agent used in various consumer products, has been extensively studied for its environmental occurrence, toxicity, and degradation. It is partially eliminated in sewage treatment plants, leading to widespread detection in environmental compartments. Triclosan's high hydrophobicity allows it to accumulate in fatty tissues, raising concerns about its biodegradability, potential for transformation into more toxic compounds, and effects on aquatic organisms and human health (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant and Nutraceutical Potential of Chlorogenic Acid
Chlorogenic acid, found in coffee and certain fruits, has been recognized for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical in preventing and treating metabolic syndrome has been highlighted, alongside its potential as a food additive due to its antimicrobial properties. This dual functionality makes chlorogenic acid a candidate for dietary supplements and functional foods, underlining the importance of further clinical studies to explore its health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Synthesis and Application of Aminobenzenesulfonamide Derivatives
Aminobenzenesulfonamide derivatives are versatile chemical moieties with potential applications in organic synthesis and the pharmaceutical industry. Research on the synthesis of novel cyclic compounds containing aminobenzenesulfonamide has shown their importance in the development of functional molecules and pharmaceuticals, reflecting the ongoing interest in exploring their synthetic routes and pharmacological properties (Kaneda, 2020).
Eigenschaften
IUPAC Name |
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-7-8-14(17)10-16(12)22(20,21)18-11-15(19)9-13-5-3-2-4-6-13/h2-8,10,15,18-19H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICOUACWOQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632944.png)
![2-cyclohexyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2632945.png)
![2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2632946.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B2632954.png)
![4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2632956.png)
![4-Methoxy-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2632957.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2632958.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)

